4-(Difluoromethyl)-2,5-difluorobenzaldehyde
Description
This compound is structurally distinguished by its trifluorinated motif, combining both mono- and di-fluorinated substituents. The aldehyde functional group (-CHO) at the benzylic position makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocycles or serving as a precursor for bioactive molecules. Fluorination at multiple positions enhances its metabolic stability and influences electronic properties, which are critical in drug design .
Properties
Molecular Formula |
C8H4F4O |
|---|---|
Molecular Weight |
192.11 g/mol |
IUPAC Name |
4-(difluoromethyl)-2,5-difluorobenzaldehyde |
InChI |
InChI=1S/C8H4F4O/c9-6-2-5(8(11)12)7(10)1-4(6)3-13/h1-3,8H |
InChI Key |
NGESAHBIIPEAFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2,5-difluorobenzaldehyde typically involves the introduction of difluoromethyl groups into the benzaldehyde structure. One common method is the difluoromethylation of aromatic aldehydes using difluoromethylating agents such as ClCF2H. This reaction often requires the presence of a catalyst, such as a transition metal, and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-2,5-difluorobenzaldehyde may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-(Difluoromethyl)-2,5-difluorobenzoic acid.
Reduction: Formation of 4-(Difluoromethyl)-2,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Agent Synthesis
4-(Difluoromethyl)-2,5-difluorobenzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its difluoromethyl group is particularly valuable for enhancing the biological activity of drug candidates. For instance, it has been utilized in the development of anticancer agents and antimicrobial compounds due to its ability to modify lipophilicity and bioavailability .
Case Study: Anticancer Agents
Research has demonstrated that derivatives of 4-(Difluoromethyl)-2,5-difluorobenzaldehyde exhibit potent cytotoxic effects against several cancer cell lines. A study found that compounds synthesized from this aldehyde showed IC50 values in the nanomolar range, indicating strong potential as anticancer therapeutics.
Agrochemistry
Pesticide Development
The compound has also been explored for its applications in agriculture, particularly in the development of novel pesticides. The incorporation of difluoromethyl groups has been shown to enhance the efficacy and selectivity of agrochemical agents against pests and diseases .
Case Study: Broad-Spectrum Activity
A series of experiments highlighted that derivatives containing 4-(Difluoromethyl)-2,5-difluorobenzaldehyde displayed broad-spectrum activity against fungal pathogens and nematodes. These findings suggest that such compounds could serve as effective alternatives to existing pesticides, potentially reducing environmental impact while maintaining agricultural productivity .
Material Science
Polymer Chemistry
In material science, 4-(Difluoromethyl)-2,5-difluorobenzaldehyde is used as a building block for synthesizing fluorinated polymers. These materials often exhibit enhanced thermal stability and chemical resistance due to the presence of fluorine atoms in their structure. The compound can be polymerized to create coatings and films with superior properties for industrial applications .
Case Study: Fluorinated Polymers
Research into the polymerization of 4-(Difluoromethyl)-2,5-difluorobenzaldehyde has resulted in materials that demonstrate improved hydrophobicity and durability compared to non-fluorinated counterparts. These polymers are being investigated for use in protective coatings and membranes .
Chemical Synthesis
Reagent for Difluoromethylation
The compound is also employed as a reagent in difluoromethylation reactions, which are essential for introducing difluoromethyl groups into various organic substrates. This reaction pathway is crucial for synthesizing complex molecules with desired properties .
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2,5-difluorobenzaldehyde involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The compound is compared to several difluorobenzaldehyde isomers and derivatives (see Table 1):
Key Observations :
- Electronic Effects: The difluoromethyl group at position 4 introduces strong electron-withdrawing effects, further polarizing the aldehyde group compared to mono-fluorinated analogs. This enhances electrophilicity, favoring nucleophilic addition reactions .
Physicochemical Properties
- Boiling Point/Melting Point : While 2,5-difluorobenzaldehyde boils at 67–69°C (17 mmHg), the addition of a difluoromethyl group likely increases boiling point due to higher molecular weight and intermolecular forces (e.g., dipole-dipole interactions) .
- Solubility: Fluorine substituents generally reduce aqueous solubility. The target compound is expected to be less soluble than hydroxylated analogs (e.g., methyl 4-amino-2,5-difluorobenzoate, CAS 952285-52-8 ) but more soluble in organic solvents than non-fluorinated benzaldehydes.
Biological Activity
4-(Difluoromethyl)-2,5-difluorobenzaldehyde is a fluorinated aromatic aldehyde with potential applications in medicinal chemistry and material science. Its unique structural features, particularly the difluoromethyl and difluorobenzene moieties, contribute to its biological activity. This article reviews the biological activities associated with this compound, focusing on its inhibitory effects on specific enzymes, antimicrobial properties, and potential therapeutic applications.
- Molecular Formula : C8H6F4O
- Molecular Weight : 196.13 g/mol
- Structure :
- The compound features a benzaldehyde functional group substituted with two fluorine atoms at positions 2 and 5, and a difluoromethyl group at position 4.
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of glucosamine-6-phosphate synthase (GlcN-6-P synthase), an enzyme critical in bacterial cell wall biosynthesis. This enzyme is a promising target for developing antimicrobial agents. The compound exhibits significant inhibitory activity with an IC50 value in the micromolar range, indicating its potential as a lead compound for further optimization .
Antimicrobial Properties
The difluoromethyl and difluorobenzene groups enhance the lipophilicity of the molecule, improving its membrane permeability and bioavailability. Preliminary tests have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains and fungi, including Candida albicans. The incorporation of the difluoromethyl group has been linked to increased potency against resistant strains .
| Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|
| 4-(Difluoromethyl)-2,5-difluorobenzaldehyde | GlcN-6-P synthase | 15–21 | Inhibitory against bacteria and fungi |
Case Studies
- Inhibition of GlcN-6-P Synthase : A study by Andruszkiewicz et al. demonstrated that analogs of this compound showed enhanced selectivity towards GlcN-6-P synthase compared to other glutamine analogs, making them suitable candidates for antibiotic development .
- Antifungal Activity : Research has indicated that derivatives containing the difluoromethyl group exhibited improved antifungal properties against fluconazole-resistant C. albicans strains, suggesting a mechanism of action that may involve disruption of fungal cell wall synthesis .
The biological activity of 4-(Difluoromethyl)-2,5-difluorobenzaldehyde is primarily attributed to its ability to form covalent bonds with active site residues in target enzymes like GlcN-6-P synthase. This interaction leads to conformational changes in the enzyme, inhibiting its function and thereby affecting bacterial growth and survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
